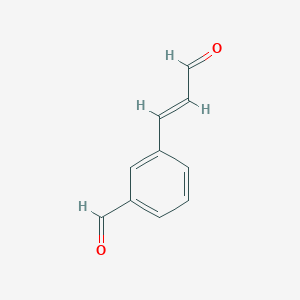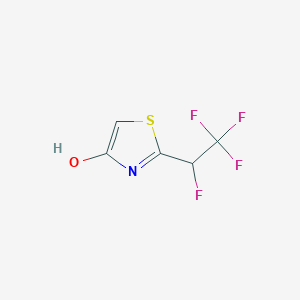
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is a heterocyclic compound featuring a thiazole ring substituted with a tetrafluoroethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- typically involves the reaction of 2-bromo-1-(1,2,2,2-tetrafluoroethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Applications De Recherche Scientifique
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound with a simple thiazole ring.
2,4-Disubstituted Thiazoles: Compounds with additional substituents at the 2 and 4 positions of the thiazole ring.
Uniqueness
4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
494745-13-0 |
|---|---|
Formule moléculaire |
C5H3F4NOS |
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
2-(1,2,2,2-tetrafluoroethyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H3F4NOS/c6-3(5(7,8)9)4-10-2(11)1-12-4/h1,3,11H |
Clé InChI |
OEWVJYHHPDJTPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C(C(F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


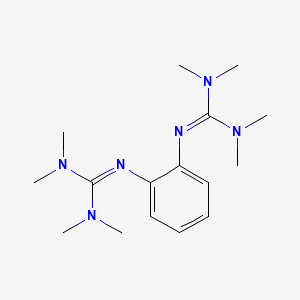
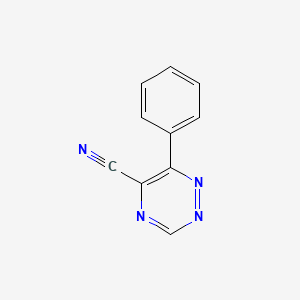
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
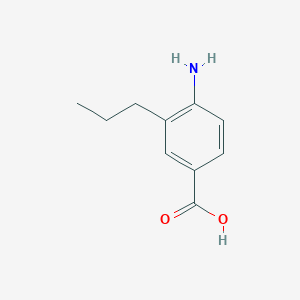
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
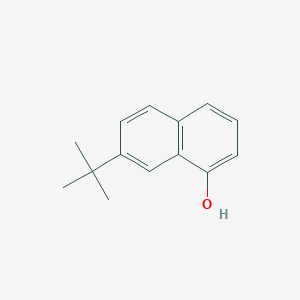
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
